molecular formula C19H21N3OS B5694203 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5694203
M. Wt: 339.5 g/mol
InChI Key: WVNLOGKCNLFUOC-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide, also known as DMBA, is a chemical compound that has been widely studied in the field of scientific research. DMBA is a thioamide derivative that has been found to have significant effects on biological systems. In

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biological systems. Additionally, future research could focus on the development of new applications for this compound in the treatment of various diseases.

Synthesis Methods

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thioacetic acid to form this compound. Other methods include the reaction of 2-aminobenzimidazole with 2,4-dimethylphenylacetonitrile followed by thioacetic acid treatment.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on various biological systems, including the immune system, nervous system, and cardiovascular system. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-11-5-6-15(14(4)7-11)20-18(23)10-24-19-21-16-8-12(2)13(3)9-17(16)22-19/h5-9H,10H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNLOGKCNLFUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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